

# Preliminary Efficacy of CYD-TDV (Dengvaxia®): A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025



#### Introduction

CYD-TDV (Dengvaxia®) is a live, attenuated, tetravalent dengue vaccine developed to protect against the four dengue virus serotypes (DENV-1, DENV-2, DENV-3, and DENV-4) that cause dengue fever. This document provides a technical summary of the preliminary efficacy studies of CYD-TDV, intended for researchers, scientists, and drug development professionals. It includes a compilation of quantitative data from key clinical trials, detailed experimental protocols, and visualizations of the vaccine's evaluation process and immunological mechanism.

## Quantitative Efficacy and Immunogenicity Data

The efficacy and immunogenicity of CYD-TDV have been evaluated in multiple large-scale clinical trials. The following tables summarize key findings from these studies.

Table 1: Overall and Serotype-Specific Vaccine Efficacy



| Efficacy<br>Endpoint                             | Overall<br>Efficacy<br>(95% CI) | DENV-1<br>Efficacy<br>(95% CI) | DENV-2<br>Efficacy<br>(95% CI) | DENV-3<br>Efficacy<br>(95% CI) | DENV-4<br>Efficacy<br>(95% CI) |
|--------------------------------------------------|---------------------------------|--------------------------------|--------------------------------|--------------------------------|--------------------------------|
| Symptomatic Virologically Confirmed Dengue (VCD) | 60% (0.30 to                    | 51% (0.39 to                   | 34% (0.50 to                   | 75% (0.18 to                   | 77% (0.15 to                   |
|                                                  | 0.54)[1]                        | 0.63)[1]                       | 0.86)[1]                       | 0.35)[1]                       | 0.34)[1]                       |

Table 2: Vaccine Efficacy in Dengue-Seropositive Individuals

| Baseline Immune<br>Profile | Age Group (years) | Vaccine Efficacy<br>against<br>Symptomatic VCD<br>(95% CI) | Absolute Risk<br>Reduction (95% CI) |
|----------------------------|-------------------|------------------------------------------------------------|-------------------------------------|
| Monotypic                  | 2–16              | 77.4% (56.4%–88.2%)<br>[2]                                 | 4.48% (2.32%–6.65%)<br>[2]          |
| Multitypic                 | 2–16              | 89.2% (71.5%–95.9%)<br>[2]                                 | 1.67% (0.89%–2.46%)<br>[2]          |
| Monotypic                  | 9–16              | 78.7% (N/A)[2]                                             | 4.14% (1.65%–6.64%)<br>[2]          |
| Multitypic                 | 9–16              | 92.1% (N/A)[2]                                             | 1.62% (0.82%–2.41%)<br>[2]          |

Table 3: Immunogenicity - Seropositivity Rates Post-Vaccination



| Post-<br>Vaccination<br>Timepoint | Seropositive<br>for at least 1<br>Serotype | Seropositive<br>for at least 2<br>Serotypes | Seropositive<br>for at least 3<br>Serotypes | Seropositive<br>for all 4<br>Serotypes |
|-----------------------------------|--------------------------------------------|---------------------------------------------|---------------------------------------------|----------------------------------------|
| Post-Dose 1                       | 80.8%[3]                                   | 66.8%[3]                                    | 52.8%[3]                                    | 37.8%[3]                               |
| Post-Dose 2                       | N/A                                        | 100%[3]                                     | 98.4%[3]                                    | 66.0%[3]                               |
| Post-Dose 3                       | N/A                                        | 99.5%[3]                                    | 98.4%[3]                                    | 94.1%[3]                               |

## **Experimental Protocols**

The data presented above were primarily generated from Phase II and Phase III randomized, observer-blinded, placebo-controlled clinical trials.

#### Key Methodologies:

- Study Design: Participants were randomized to receive either the CYD-TDV vaccine or a
  placebo. The studies were designed to assess the efficacy of a three-dose vaccination
  schedule.
- Participants: Healthy children and adolescents, typically ranging from 2 to 17 years of age, were enrolled in the trials.[1]
- Vaccination Schedule: Participants received three injections of the CYD-TDV vaccine or placebo at months 0, 6, and 12.[4]
- Efficacy Assessment: The primary objective was to assess the efficacy of the vaccine in preventing symptomatic, virologically-confirmed dengue (VCD) cases.[4] Dengue cases were collected and assessed for efficacy during an active phase, which extended for at least 13 months after the third injection.[4]
- Immunogenicity Assessment: A subset of participants was evaluated for immunogenicity. The humoral immune response was described before and after each vaccine injection.[3]
- Safety Assessment: Safety was evaluated by monitoring for solicited reactions (within 7 or 14 days post-injection), unsolicited adverse events (within 28 days post-injection), and serious adverse events throughout the study period.[4]



## **Visualizations**

Experimental Workflow for CYD-TDV Clinical Trials





Click to download full resolution via product page

Caption: Clinical trial workflow for CYD-TDV efficacy studies.

Proposed Immunological Response Pathway





Click to download full resolution via product page

Caption: Simplified immunological pathway of CYD-TDV.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Efficacy, immunogenicity and safety of a recombinant tetravalent dengue vaccine (CYD-TDV) in children aged 2-17 years: systematic review and meta-analysis PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CYD Tetravalent Dengue Vaccine Performance by Baseline Immune Profile (Monotypic/Multitypic) in Dengue-Seropositive Individuals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sanofi.com [sanofi.com]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- To cite this document: BenchChem. [Preliminary Efficacy of CYD-TDV (Dengvaxia®): A
  Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b13002981#preliminary-studies-on-cyd-2-88-efficacy]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com